(R)-(4-Methylmorpholin-3-yl)methanamine dihydrochloride
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Overview
Description
®-(4-Methylmorpholin-3-yl)methanamine dihydrochloride is a chemical compound that belongs to the class of morpholine derivatives. It is characterized by the presence of a morpholine ring substituted with a methyl group and an amine group. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(4-Methylmorpholin-3-yl)methanamine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to the formation of protected piperazines. Deprotection of these piperazines followed by selective intramolecular cyclization yields the desired morpholine derivative .
Industrial Production Methods
Industrial production of ®-(4-Methylmorpholin-3-yl)methanamine dihydrochloride may involve large-scale synthesis using similar cyclization reactions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
®-(4-Methylmorpholin-3-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted morpholine derivatives.
Scientific Research Applications
®-(4-Methylmorpholin-3-yl)methanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-(4-Methylmorpholin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
®-3-Methylmorpholine: Similar in structure but lacks the methanamine group.
®-4-Methylmorpholine: Similar but with different substitution patterns.
®-N-Methylmorpholine: Contains a methyl group on the nitrogen atom.
Uniqueness
®-(4-Methylmorpholin-3-yl)methanamine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
1820581-04-1 |
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Molecular Formula |
C6H15ClN2O |
Molecular Weight |
166.65 g/mol |
IUPAC Name |
[(3R)-4-methylmorpholin-3-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C6H14N2O.ClH/c1-8-2-3-9-5-6(8)4-7;/h6H,2-5,7H2,1H3;1H/t6-;/m1./s1 |
InChI Key |
OIBFXDBPSPRGPE-FYZOBXCZSA-N |
Isomeric SMILES |
CN1CCOC[C@H]1CN.Cl |
Canonical SMILES |
CN1CCOCC1CN.Cl |
Origin of Product |
United States |
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